molecular formula C12H12ClNO2 B7628123 N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide

N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide

Cat. No.: B7628123
M. Wt: 237.68 g/mol
InChI Key: IQUXXSTVIYOFDV-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide, also known as ACC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyclopropane carboxamides and has a molecular weight of 247.7 g/mol.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide is not yet fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This compound has also been reported to inhibit the activity of lipoxygenase (LOX) enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the serum of arthritic rats. Additionally, this compound has also been found to reduce the levels of matrix metalloproteinases (MMPs), which are involved in the degradation of cartilage in osteoarthritis. This compound has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), indicating its potential as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide in lab experiments is its potent anti-inflammatory and analgesic activities. This compound can be used as a positive control in various assays that measure the activity of anti-inflammatory and analgesic compounds. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in aqueous-based assays.

Future Directions

There are several future directions for the research and development of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide. One of the potential directions is to investigate the molecular mechanism of this compound's anticancer activity. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Furthermore, the use of this compound in combination with other anti-inflammatory and analgesic agents may lead to the development of more effective therapies for various inflammatory diseases.

Synthesis Methods

The synthesis of N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide can be achieved through several methods. One of the most common methods involves the reaction of 5-acetyl-2-chloroaniline and cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Scientific Research Applications

N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide has shown promising applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has also shown antitumor activity against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

N-(5-acetyl-2-chlorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7(15)9-4-5-10(13)11(6-9)14-12(16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUXXSTVIYOFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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